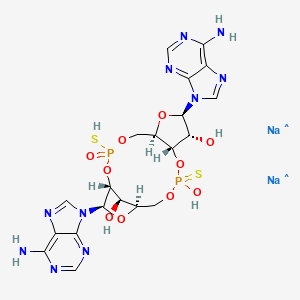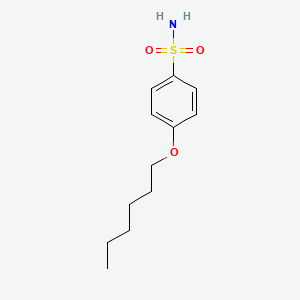
4-(Hexyloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is notable for its unique structure, which includes a hexyloxy group attached to a benzene ring, further connected to a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexyloxy)benzene-1-sulfonamide typically involves the reaction of 4-(Hexyloxy)benzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows: [ \text{4-(Hexyloxy)benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of sulfonamides often involves the use of oxidative coupling of thiols and amines, which is a highly efficient method for synthesizing structurally diverse sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Hexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of sulfonyl chlorides and sulfonic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro, sulfo, and halo derivatives of the benzene ring.
Applications De Recherche Scientifique
4-(Hexyloxy)benzene-1-sulfonamide has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the replication of bacteria, thereby exerting their antibacterial effects.
Comparaison Avec Des Composés Similaires
- Sulfamethazine
- Sulfadiazine
- Sulfanilamide
Propriétés
Numéro CAS |
1145-46-6 |
|---|---|
Formule moléculaire |
C12H19NO3S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
4-hexoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-2-3-4-5-10-16-11-6-8-12(9-7-11)17(13,14)15/h6-9H,2-5,10H2,1H3,(H2,13,14,15) |
Clé InChI |
LKDKSKQJCGTOCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
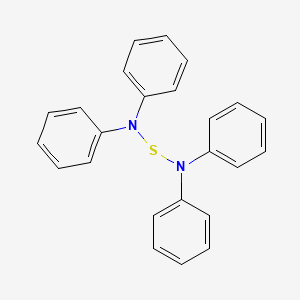

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
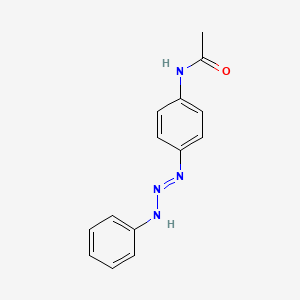
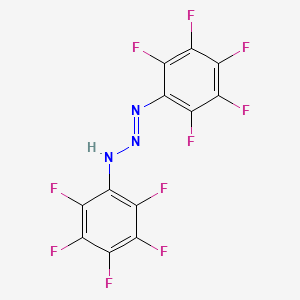
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
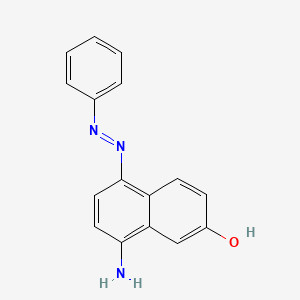
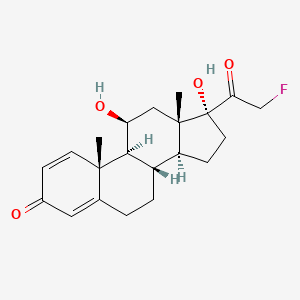
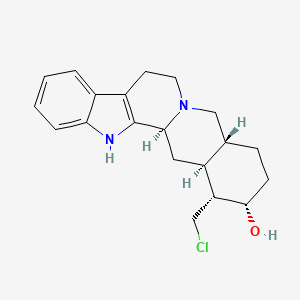
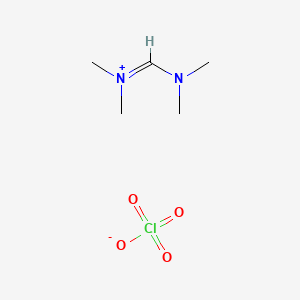
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
